1-(3-Methoxyphenyl)pyrrolidin-3-amine
Overview
Description
1-(3-Methoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It features a pyrrolidine ring substituted with a 3-methoxyphenyl group, making it a versatile compound in various fields of research and industry.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(3-methoxyphenyl)pyrrolidin-3-amine, have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural feature of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can have diverse biological profiles, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that heteroatomic saturated ring systems, such as the pyrrolidine ring in this compound, allow a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .
Biochemical Analysis
Biochemical Properties
1-(3-Methoxyphenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . This compound can interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular functions, including alterations in metabolic pathways and gene expression patterns . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to interact with various proteins and enzymes, potentially leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under certain conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound can lead to changes in cellular functions, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular functions and metabolic pathways. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects can occur.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s interaction with these enzymes can lead to changes in metabolic pathways, affecting the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its overall activity and function within the cells.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cells . The compound’s localization can affect its activity and function, influencing cellular processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)pyrrolidin-3-amine typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
3-Methoxyphenylamine: A related compound with similar structural features but lacking the pyrrolidine ring.
Uniqueness: 1-(3-Methoxyphenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the 3-methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methoxyphenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(7-11)13-6-5-9(12)8-13/h2-4,7,9H,5-6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKQMHWIHSGSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083246-43-8 | |
Record name | 1-(3-methoxyphenyl)pyrrolidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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